Methyl undec-7-ynoate
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Overview
Description
Methyl undec-7-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from undec-7-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the seventh and eighth carbon atoms in its undecyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undec-7-ynoate can be synthesized through the esterification of undec-7-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl undec-7-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkane or alkene using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Methyl 9-oxo-undec-10-ynoate and 9-hydroxy-undec-10-ynoate.
Reduction: The corresponding alkanes or alkenes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl undec-7-ynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl undec-7-ynoate involves its reactivity due to the presence of the triple bond and ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-ynoate: Similar in structure but with a longer carbon chain.
Methyl undec-10-ynoate: Similar in structure but with the triple bond located at a different position.
Methyl octadeca-6,8-diynoate: Contains two triple bonds in its structure.
Uniqueness
Methyl undec-7-ynoate is unique due to the specific position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
54299-01-3 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undec-7-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4,7-11H2,1-2H3 |
InChI Key |
YLXNESOFHQONTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCC(=O)OC |
Origin of Product |
United States |
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